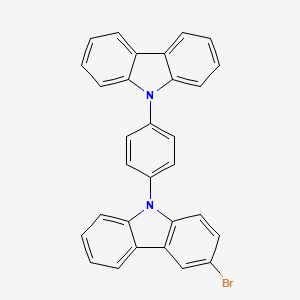
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
Vue d'ensemble
Description
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromaticity and are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group substituted at the 4-position of the carbazole ring, which is further linked to another carbazole unit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-(4-(9H-carbazol-9-yl)phenyl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted carbazole derivatives with various functional groups.
Oxidation Reactions: Oxidized carbazole derivatives with different oxidation states.
Coupling Reactions: Larger conjugated systems with extended π-conjugation.
Applications De Recherche Scientifique
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: The compound is employed in the development of organic solar cells to enhance their efficiency and stability.
Sensors: It is used in the fabrication of chemical sensors for detecting various analytes due to its fluorescence properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The presence of the carbazole units facilitates the delocalization of π-electrons, which enhances charge mobility. In OLEDs, the compound acts as a hole-transporting layer, improving the device’s overall efficiency and stability by preventing charge recombination and enhancing the injection of holes from the anode.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another hole-transporting material used in OLEDs.
9-(4-(Diphenylamino)phenyl)-9H-carbazole: A compound with similar electronic properties used in organic electronics.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its electron-rich nature and used as an exciton/electron blocking layer in OLEDs.
Uniqueness
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This enhances its versatility in various applications, particularly in the development of advanced materials for organic electronics.
Propriétés
IUPAC Name |
3-bromo-9-(4-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCIRFFXNWOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


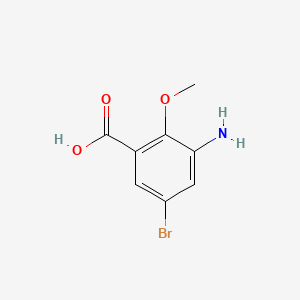
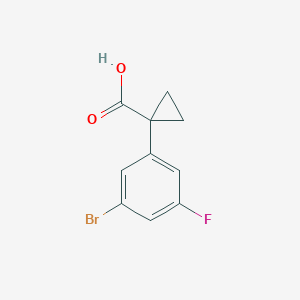
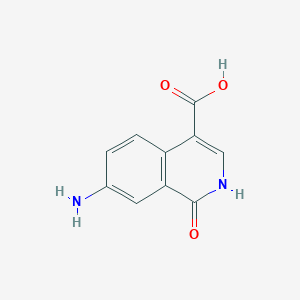
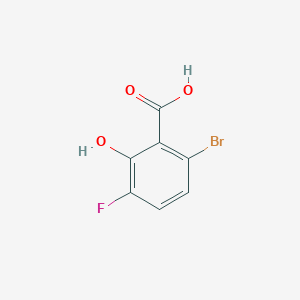


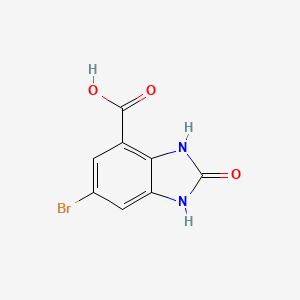

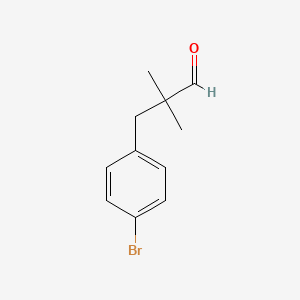
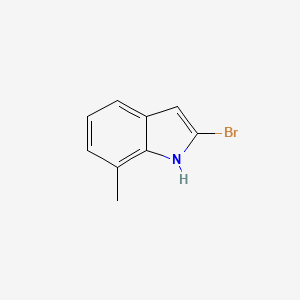
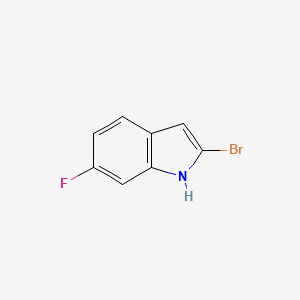
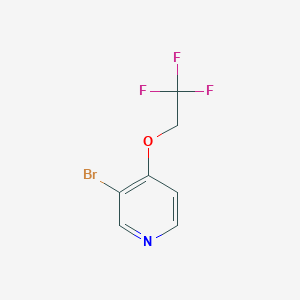
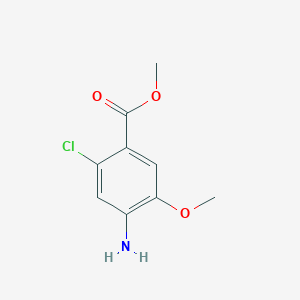
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
